N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10884463
InChI: InChI=1S/C15H10ClF3N2O2/c16-10-4-2-6-12(8-10)20-13(22)9-3-1-5-11(7-9)21-14(23)15(17,18)19/h1-8H,(H,20,22)(H,21,23)
SMILES: C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C15H10ClF3N2O2
Molecular Weight: 342.70 g/mol

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide

CAS No.:

VCID: VC10884463

Molecular Formula: C15H10ClF3N2O2

Molecular Weight: 342.70 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide -

Description

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chlorophenyl group with a trifluoroacetylamino moiety attached to a benzamide backbone, which contributes to its distinct chemical and biological properties.

Molecular Characteristics

  • Molecular Formula: C15H10ClF3N2O2

  • Molar Mass: Approximately 342.7 g/mol

  • CAS Number: 306325-69-9

Synthesis and Industrial Production

The synthesis of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide typically involves multi-step organic reactions. In industrial settings, continuous flow reactors are often used to optimize reaction conditions and achieve high yields. This method ensures consistent quality and efficiency in large-scale production.

Biological Activity and Potential Applications

The biological activity of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is notable for its interactions with enzymes and receptors. The trifluoroacetyl group facilitates hydrogen bonding with active site residues, while the chlorophenyl group enhances hydrophobic interactions. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Potential Therapeutic Targets

  • Enzymes: The compound may modulate enzyme activity through specific interactions.

  • Receptors: It can bind to receptors, influencing signaling pathways.

Research Findings and Future Directions

Research on N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide has focused on its unique structural features and how they contribute to its biological activity. Future studies should explore its pharmacokinetics, toxicity, and efficacy in preclinical models to fully realize its therapeutic potential.

Key Research Questions

  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted.

  • Toxicity Assessment: Evaluating its safety profile to ensure it is suitable for further development.

  • Efficacy Trials: Conducting preclinical trials to assess its therapeutic efficacy.

Comparison with Similar Compounds

N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide stands out due to its unique combination of functional groups. Compared to other benzamide derivatives, its trifluoroacetyl and chlorophenyl groups confer distinct properties that enhance its potential for drug development.

CompoundMolecular FormulaMolar MassCAS Number
N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamideC15H10ClF3N2O2342.7 g/mol306325-69-9
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamideC19H16ClN3O337.803 g/molNot specified
N-(3-Chlorophenyl)benzamideC13H10ClNO231.68 g/mol6004-21-3
Product Name N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide
Molecular Formula C15H10ClF3N2O2
Molecular Weight 342.70 g/mol
IUPAC Name N-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide
Standard InChI InChI=1S/C15H10ClF3N2O2/c16-10-4-2-6-12(8-10)20-13(22)9-3-1-5-11(7-9)21-14(23)15(17,18)19/h1-8H,(H,20,22)(H,21,23)
Standard InChIKey APLKJKJZAMFXNH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl
PubChem Compound 707868
Last Modified Apr 15 2024

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